1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one
Description
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is a ketone derivative featuring a 2-bromophenyl group and a trifluoromethoxy substituent. The bromine atom at the ortho position of the phenyl ring enhances electrophilic reactivity, while the trifluoromethoxy group contributes electron-withdrawing effects, influencing both physicochemical properties and biological interactions. Its structural features make it a candidate for pharmaceutical and materials science applications, particularly where electronic modulation and stability are critical.
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
InChI Key |
OCCAPKAEMDLIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways. Research indicates potential interactions with biological targets, such as enzymes and receptors, with the trifluoromethoxy group enhancing binding affinity, which may lead to specific inhibitory or activating effects on target proteins. This compound is a candidate for further investigation in pharmacological studies.
Biological Activity
Studies exploring the interactions of this compound with various biological targets have shown promising results. These studies often utilize enzyme assays and receptor binding studies to evaluate its efficacy and specificity. Preliminary data suggest that this compound may modulate enzymatic activities or receptor signaling pathways, warranting further exploration in drug discovery contexts.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | Contains a fluorinated phenyl instead of brominated | Fluorine enhances stability and alters electronic properties |
| 1-(4-Difluoromethoxy-3-fluorophenyl)ethan-1-one | Features difluoromethoxy instead of trifluoromethoxy | Different electronic effects due to difluoromethoxy group |
| 1-(4-Ethoxy-3-fluorophenyl)ethan-1-one | Contains an ethoxy group instead of trifluoromethoxy | Ethoxy group influences solubility and reactivity differently |
The uniqueness of this compound lies in its specific combination of halogenation and trifluoromethoxy substitution, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to the compound’s reactivity and ability to form specific interactions with biological molecules. These interactions can influence various biochemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- The trifluoromethoxy group (-O-CF₃) in the target compound provides stronger electron-withdrawing effects compared to imidazole (electron-donating via lone pairs) or furan (aromatic, mildly electron-donating). This enhances electrophilicity at the ketone, favoring nucleophilic additions or condensations .
- The 2-(trifluoromethyl)phenyl group in introduces steric hindrance and enhanced lipophilicity compared to -O-CF₃ .
Biological Activity :
- Compounds with heterocycles (e.g., imidazole in , triazole in ) show marked antimicrobial activity, likely due to H-bonding and target interactions. The trifluoromethoxy group may improve metabolic stability but requires further testing .
- Compound 5k () demonstrates higher melting points (192–193°C) compared to imidazole derivatives, possibly due to crystallinity from the triazole-thio-quinazolinyl moiety .
Synthetic Accessibility :
- Yields for analogous compounds vary widely (52–82% in ). The trifluoromethoxy group may necessitate specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity compared to imidazole or furan derivatives .
Biological Activity
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethoxy groups contributes to its chemical reactivity and biological interactions, making it a subject of various research studies.
- Molecular Formula : C9H7BrF3O
- Molecular Weight : 281.05 g/mol
- Structure : The compound features a bromophenyl moiety attached to a trifluoromethoxy group, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in hydrophobic interactions with protein structures, while the trifluoromethoxy group may form hydrogen bonds with amino acid residues, facilitating modulation of enzymatic activity and receptor signaling pathways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways involved in cell death and proliferation control. For example, derivatives of this compound have been tested against breast cancer cells, demonstrating significant cytotoxicity .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Enzyme Interaction Studies
Investigations into the interaction of this compound with enzymes have shown that it can act as a biochemical probe. It has been reported to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and signaling cascades .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
